molecular formula C13H16O5 B562314 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 CAS No. 1246817-24-2

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10

Cat. No. B562314
CAS RN: 1246817-24-2
M. Wt: 262.327
InChI Key: OTGSESBEJUHCES-MWUKXHIBSA-N
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Description

“3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is an isotopically labeled ethoxybenzoate . It is also known as "Ethyl 4-Carboxymethyl-2-ethoxybenzoate-d10" . This compound is a key intermediate for the synthesis of Repaglinide, an oral hypoglycemic agent .


Synthesis Analysis

The synthesis of “3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is industrially advantageous . It is a key intermediate for the synthesis of Repaglinide .


Molecular Structure Analysis

The molecular formula of “3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is C13H6D10O5 . It has a molecular weight of 262.32 .


Chemical Reactions Analysis

“3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is a key intermediate for the synthesis of Repaglinide .


Physical And Chemical Properties Analysis

“3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is a solid . It is soluble in Dichloromethane, Ether, and Methanol . It should be stored at -20° C .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical research . Reference standards are critical in drug development and quality control, ensuring consistency and accuracy in analytical testing.

Toxicology Reference Materials

In addition to its role as a pharmaceutical reference standard, this compound is also used in toxicology studies . It helps in understanding the toxic effects of certain substances on living organisms.

Impurity Reference Materials

This compound is used as an impurity reference material . In pharmaceutical manufacturing, impurity reference materials are essential for determining the purity of the final product.

Blood Glucose Regulators

This compound is related to the API family of Repaglinide , which is a medication used to treat type 2 diabetes. It’s used to regulate blood glucose levels.

Synthesis of Other Compounds

This compound is a key intermediate for the synthesis of other compounds . It’s used in various chemical reactions to produce different substances.

Research and Development

This compound is used in various areas of research and development . Scientists use it to explore new applications and improve existing ones.

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 are currently unknown. This compound is an isotopically labeled ethoxybenzoate , and its targets may be similar to those of ethoxybenzoate derivatives.

Mode of Action

As an isotopically labeled ethoxybenzoate , it may interact with its targets in a similar manner to other ethoxybenzoate derivatives. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.

Result of Action

As an isotopically labeled ethoxybenzoate , its effects may be similar to those of ethoxybenzoate derivatives.

properties

IUPAC Name

2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSESBEJUHCES-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)C(=O)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747740
Record name (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246817-24-2
Record name (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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